molecular formula C7H4BrN B047965 2-Bromobenzonitrile CAS No. 2042-37-7

2-Bromobenzonitrile

Cat. No.: B047965
CAS No.: 2042-37-7
M. Wt: 182.02 g/mol
InChI Key: AFMPMSCZPVNPEM-UHFFFAOYSA-N
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Description

2-Bromobenzonitrile (C₇H₄BrN) is an aromatic compound featuring a bromine atom at the ortho position relative to a nitrile group. This electron-withdrawing substituent activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a versatile intermediate in pharmaceuticals and organic synthesis. Key applications include its use in Suzuki-Miyaura couplings for hypertension drug precursors (e.g., o-tolyl benzonitrile) , photoredox dehalogenation reactions , and synthesis of bioactive molecules such as antiretroviral agents . Its reactivity is attributed to the electron-deficient aromatic system, which facilitates bond cleavage and catalytic transformations.

Preparation Methods

Ammoxidation of 2-Bromotoluene

The ammoxidation of 2-bromotoluene represents a scalable industrial method for synthesizing 2-bromobenzonitrile. This process involves the reaction of 2-bromotoluene with ammonia (NH₃) and oxygen (O₂) over a vanadium-chromium (V-Cr) catalyst in a fluidized-bed reactor.

Reaction Mechanism and Catalytic System

The catalytic system described in patent CN1252043C employs a multicomponent oxide catalyst with the general formula:

V1.0CraAbBcCdOx\text{V}{1.0}\text{Cr}a\text{A}b\text{B}c\text{C}d\text{O}x

where A = P, B, Bi, Sb, or As; B = alkali/alkaline earth metals; C = Mn, Ti, Ni, or rare earth elements . This formulation enhances lattice oxygen mobility and reduces deep oxidation byproducts like CO₂.

Optimal Reaction Conditions

  • Temperature : 380–440°C (lower temperatures reduce conversion; higher temperatures promote side reactions).

  • Pressure : Near atmospheric (0–0.05 MPa).

  • Molar Ratios : 2-Bromotoluene : NH₃ : Air = 1 : 3–6 : 20–45 .

  • Catalyst Load : 0.03–0.1 hr⁻¹.

Performance Data

ParameterValue
Conversion98.9–99.6%
Selectivity87.8–88.6%
Yield87.2–90.5%

For example, using the catalyst V₁.₀₀Cr₀.₉₀B₀.₅₀P₀.₃₀K₀.₁₀/SiO₂ at 405°C achieved an 87.6% yield . Adjusting the catalyst to V₁.₀₀Cr₀.₉₅Ti₀.₁B₀.₇₀P₀.₃₀Sb₀.₂₀K₀.₁₀ increased yields to 90.5% by enhancing oxygen transfer efficiency .

Bromination of Benzonitrile via Directed Ortho-Metalation

Laboratory-scale synthesis often employs directed ortho-metalation (DoM) to achieve regioselective bromination. This method uses a lithium base to deprotonate the ortho position of benzonitrile, followed by quenching with a bromine source.

Procedure

  • Lithiation : Treat benzonitrile with LDA (lithium diisopropylamide) at -78°C in THF.

  • Electrophilic Quenching : Add 1,2-dibromotetrafluoroethane (DBTFE) to introduce bromine.

  • Workup : Hydrolyze with NH₄Cl and purify via column chromatography.

Advantages and Limitations

  • Yield : 60–75% (lower than ammoxidation due to steric hindrance).

  • Purity : >95% after purification.

  • Scalability : Limited by cryogenic conditions and reagent costs.

Sandmeyer Reaction from 2-Aminobenzonitrile

The Sandmeyer reaction converts 2-aminobenzonitrile to this compound via diazotization and bromine substitution.

Reaction Steps

  • Diazotization : Treat 2-aminobenzonitrile with NaNO₂ and HBr at 0–5°C.

  • Substitution : Add CuBr to generate the aryl bromide.

Optimization Insights

  • Temperature Control : Excess heat decomposes the diazonium salt, reducing yields.

  • Copper Catalyst : CuBr in HBr solution achieves 70–80% yields.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Ammoxidation87–9199IndustrialHigh
Directed Metalation60–7595LaboratoryModerate
Sandmeyer Reaction70–8090Pilot-scaleLow

Key Findings :

  • Industrial ammoxidation outperforms other methods in yield and scalability but requires specialized catalysts .

  • Laboratory methods like DoM and Sandmeyer offer flexibility for small-scale synthesis but face cost and purity challenges.

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: 2-Cyanobenzonitrile.

    Reduction: 2-Aminobenzonitrile.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Synthesis and Reactivity

2-Bromobenzonitrile serves as an important building block in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions:

  • Suzuki Coupling Reactions: It is frequently used in Suzuki cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
  • Fluorination Studies: Theoretical studies have investigated its selective fluorination using reagents like Selectfluor, demonstrating its utility in modifying aromatic compounds .

Photoredox Catalysis

Recent studies have highlighted the role of this compound in single-molecule photoredox catalysis. In a study published in Nature, researchers demonstrated that this compound can undergo photocatalytic dehalogenation under aqueous conditions, facilitated by energy-additive absorption of photons . This process is crucial for developing sustainable chemical transformations.

Pharmaceutical Development

This compound is integral in the synthesis of various pharmaceutical agents. For instance, it has been utilized to construct substituted indazoles through a CuBr-catalyzed coupling/condensation cascade process . These compounds are significant due to their biological activities.

Agrochemical Synthesis

The compound is also employed in the synthesis of agrochemicals, where it acts as an intermediate in creating herbicides and pesticides. Its bromine atom enhances reactivity, allowing for the introduction of functional groups necessary for biological activity.

Case Studies

Study ReferenceApplicationFindings
Photoredox CatalysisDemonstrated dehalogenation of this compound under aqueous conditions using photocatalysts, enhancing sustainability in organic synthesis.
Pharmaceutical SynthesisSuccessful assembly of substituted 3-aminoindazoles via CuBr-catalyzed reactions, showcasing its role in drug development.
Selective FluorinationTheoretical insights into fluorination mechanisms provide pathways for modifying aromatic compounds effectively.

Mechanism of Action

The mechanism of action of 2-Bromobenzonitrile primarily involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom bonded to the bromine. This results in the formation of various substituted benzonitrile derivatives . Additionally, in reduction reactions, the compound undergoes hydrogenation to form amines .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

2-Bromobenzonitrile demonstrates moderate to high efficiency in cross-coupling reactions, influenced by the halogen type, substituent position, and catalyst choice:

Compound Reaction Type Catalyst/Reagent Yield Key Insight Reference
This compound Suzuki-Miyaura Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂−δ 72% Higher activity than Sn₀.₉₉Pd₀.₀₁O₂−δ catalysts for aryl boronic acid coupling
5-Bromo-2-chlorobenzonitrile Suzuki-Miyaura Same catalyst 87% Chlorine substitution enhances reactivity in diflunisal synthesis
4-Bromobenzonitrile Photoredox dehalogenation Rh6G dye 69–81% Comparable yield to 2-bromo isomer under near-infrared light
4-Chloroanisole Photoredox dehalogenation Rh6G dye 0% Reduction potential (−2.9 V vs. SCE) prevents bond cleavage

Key Trends :

  • Bromine exhibits superior leaving-group ability compared to chlorine in cross-couplings (Cl ≪ Br < I reactivity order) .
  • Ortho-substituted bromides (e.g., this compound) face steric hindrance in photoredox/Ni dual catalysis, yielding trace products, whereas meta/para isomers show higher efficiency .

Stability and Solvent Effects in SNAr Reactions

This compound’s reactivity in SNAr fluorination is modulated by solvent polarity and ion-pair stability:

Condition Solvent Reagent Reactivity Reference
Low polarity Toluene Tetramethylammonium fluoride (TMAF) Low (ion pairs dominate)
High polarity DMSO TMAF High (free fluoride ions)

In polar solvents, free fluoride ions enhance fluorination efficiency, whereas nonpolar solvents stabilize unreactive ion pairs. This contrasts with chloro-analogs, where solvent effects are less pronounced due to weaker leaving-group ability.

Physical Properties and Crystallography

The ortho-bromo-nitrile motif influences molecular packing and hydrogen bonding:

Compound Hydrogen Bonding Planarity (RMSD) Crystallographic Feature Reference
This compound O–H⋯N (2.80–2.81 Å) 0.0334 Å Infinite 1D chains via phenol-nitrile bonds
5-Bromo-2-hydroxybenzonitrile Similar O–H⋯N interactions 0.0275 Å Bioactive compound precursor

Isomeric differences (e.g., 2-bromo vs. 5-bromo) alter hydrogen-bonding networks, impacting solubility and melting points.

Research Findings and Implications

  • Photoredox Catalysis: this compound achieves a turnover frequency of 37 s⁻¹ in Rh6G-mediated dehalogenation, outperforming chlorine-substituted substrates .
  • Catalyst Dependency: Ce/Sn/Pd mixed oxides enhance Suzuki coupling yields compared to monometallic catalysts .
  • Ortho-Substitution Challenges : Steric hindrance limits reactivity in photoredox/Ni catalysis but is mitigated in SNAr reactions via solvent optimization .

Biological Activity

2-Bromobenzonitrile (C7_7H4_4BrN) is a halogenated aromatic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

This compound can be synthesized through various methods, including bromination of benzonitrile or via nucleophilic substitution reactions. Its structure features a bromine atom at the ortho position relative to the cyano group, which influences its reactivity and biological properties.

Biological Activities

1. Antiviral Activity

Recent studies have indicated that this compound derivatives exhibit significant antiviral activity. For instance, in a study focusing on anti-HIV compounds, derivatives of this compound were evaluated for their ability to inhibit HIV reverse transcriptase. The findings revealed that certain modifications to the compound led to enhanced antiviral potency, with effective concentrations (EC50_{50}) in the nanomolar range. For example, compounds with a 4-cyanophenylamino B-arm showed promising results, indicating that structural modifications can significantly impact biological activity .

Table 1: Antiviral Activity of this compound Derivatives

CompoundEC50_{50} (nM)CC50_{50} (nM)Selectivity Index
13>17,000>5,666
226>17,000>654
322>17,000>772

2. Antibacterial and Antifungal Activity

In addition to antiviral properties, this compound has been investigated for its antibacterial and antifungal activities. It has been reported to exhibit moderate activity against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

3. Neurotoxin Inhibition

Another significant biological activity of this compound derivatives is their ability to inhibit botulinum neurotoxin A light chain (BoNT/A LC). In a study evaluating structure-activity relationships (SAR), several analogs were synthesized and tested for their inhibitory effects on BoNT/A LC. The most potent inhibitors demonstrated IC50_{50} values in the micromolar range, suggesting that structural modifications can enhance selectivity and potency against neurotoxins .

Case Studies

Case Study 1: Anti-HIV Activity

A detailed investigation into the anti-HIV properties of this compound derivatives revealed that specific substitutions at the para position significantly increased their efficacy against HIV-1 strains. The study utilized a five-day multi-cycle assay to measure cytoprotection in infected MT-4 cells, confirming that certain derivatives exhibited single-digit nanomolar activity with minimal cytotoxicity .

Case Study 2: Inhibition of Botulinum Neurotoxin

In another study focusing on neurotoxin inhibition, researchers synthesized various analogs based on the structure of this compound. The most effective inhibitors showed high selectivity for BoNT/A LC over other metalloproteases, indicating potential therapeutic applications in treating botulism and related conditions .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing derivatives of 2-bromobenzonitrile, and how are they characterized?

  • Methodological Answer : A common approach involves refluxing this compound with amino alcohols in the presence of anhydrous ZnCl₂. For example, reacting this compound with 2-amino-2-methyl-1-propanol in chlorobenzene yields 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, which is purified via flash chromatography (EtOAc/Hex). Characterization includes melting point analysis (e.g., 39–40°C vs. literature 36–38°C) and NMR (¹H, ¹³C) to confirm structural alignment with reported data .

Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : this compound participates in direct arylation reactions with electron-deficient heterocycles like benzo[b]thiophene. Despite its ortho-substitution, steric hindrance does not significantly reduce yields (e.g., 88% yield in palladium-catalyzed arylation with 3-bromobenzo[b]thiophene). Optimized conditions typically use Pd(OAc)₂, phosphine ligands, and Cs₂CO₃ in toluene under nitrogen .

Q. What spectroscopic techniques are critical for verifying the identity of this compound derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are essential for confirming regiochemistry and purity. For instance, in the synthesis of 2-(3-bromofuran-2-yl)benzonitrile, NMR peaks (δ 7.92 ppm for aromatic protons, δ 146.7 ppm for nitrile-attached carbons) and elemental analysis (%C, %H) validate structural integrity .

Advanced Research Questions

Q. How does this compound behave under photoredox catalysis, and what insights does single-molecule analysis provide?

  • Methodological Answer : In single-molecule photoredox experiments, this compound undergoes dehalogenation via Rh6G dye catalysts. Time-resolved fluorescence correlation spectroscopy reveals reaction efficiency (37 cycles/sec per catalyst molecule). Key parameters include "on/off" state lifetimes (son = 2.6 ms, soff = 4.7 ms) and turnover frequency (TOFSM = 137 s⁻¹), highlighting its role in radical-mediated pathways .

Q. Why does this compound exhibit high reactivity in Pd-catalyzed reactions despite steric hindrance?

  • Methodological Answer : The electron-withdrawing nitrile group enhances electrophilicity at the brominated carbon, offsetting steric effects. Comparative studies with 2-bromobenzaldehyde (80% yield) and this compound (88% yield) suggest electronic factors dominate over steric constraints in arylations .

Q. How can contradictory reactivity data for this compound in substitution reactions be resolved?

  • Methodological Answer : While bromoarenes are generally less reactive in SNAr reactions, this compound’s reactivity depends on the mechanism. In tandem amination-reduction with Li dimethylaminoborohydride, bromine acts as a leaving group in radical pathways, yielding 2-bromobenzylamine as a major product. Contrast this with Pd-catalyzed systems, where nitrile-directed C–Br activation prevails .

Q. What strategies improve Suzuki coupling efficiency for this compound with sterically hindered boronic esters?

  • Methodological Answer : Substituting bromine with iodine (e.g., using 2-iodobenzonitrile) enhances oxidative addition kinetics in Pd-catalyzed Suzuki couplings. For example, coupling with 3-bromofuran-2-boronic ester achieved 72% yield after optimizing ligand systems and halide exchange .

Q. How is this compound applied in synthesizing chiral ligands for asymmetric catalysis?

  • Methodological Answer : Postfunctionalization routes convert this compound to phosphinooxazoline (PHOX) ligands. Key steps include phosphide substitution (e.g., forming 2-(diphenylphosphine)benzonitrile) and ZnCl₂-mediated cyclization with amino alcohols. Ligand exchange with 2,2'-bipyridine finalizes the chiral scaffold, critical for enantioselective catalysis .

Q. Data Contradiction and Optimization

Q. How do reaction conditions influence competing pathways in this compound transformations?

  • Methodological Answer : In photoredox systems, nitrogen saturation stabilizes radical intermediates, while ascorbic acid accelerates electron transfer. Contrasting yields in Pd-catalyzed vs. radical pathways (e.g., 38% in Buchwald-Hartwig amination vs. 37 cycles/sec in photoredox) underscore the need for condition-specific optimization .

Q. What analytical frameworks address discrepancies in reported melting points or NMR shifts for this compound derivatives?

  • Methodological Answer : Cross-validate data using high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, single-crystal X-ray analysis resolved ambiguities in 2-(4-methoxyanilino)benzonitrile’s structure, reconciling NMR and melting point variations .

Properties

IUPAC Name

2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4BrN/c8-7-4-2-1-3-6(7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMPMSCZPVNPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50174366
Record name Benzonitrile, 2-bromo-
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Molecular Weight

182.02 g/mol
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CAS No.

2042-37-7
Record name 2-Bromobenzonitrile
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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